molecular formula C11H10BrNO B8715818 6-Bromo-4,8-dimethylquinolin-2(1H)-one CAS No. 89446-45-7

6-Bromo-4,8-dimethylquinolin-2(1H)-one

Cat. No.: B8715818
CAS No.: 89446-45-7
M. Wt: 252.11 g/mol
InChI Key: PSQCYNBBHLNTDR-UHFFFAOYSA-N
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Description

6-Bromo-4,8-dimethylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Bromo-4,8-dimethylquinolin-2(1H)-one typically involves the bromination of 4,8-dimethylquinolin-2(1H)-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require heating to facilitate the bromination process.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Bromo-4,8-dimethylquinolin-2(1H)-one can undergo oxidation reactions to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form 6-bromo-4,8-dimethylquinoline using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted quinoline derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, chloroform.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, acetonitrile.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 6-Bromo-4,8-dimethylquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

6-Bromo-4,8-dimethylquinolin-2(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives

Biology:

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine:

The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-4,8-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

    4,8-Dimethylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-4,8-dimethylquinolin-2(1H)-one: Similar structure with chlorine instead of bromine, leading to variations in chemical properties and applications.

    6-Fluoro-4,8-dimethylquinolin-2(1H)-one:

Uniqueness:

6-Bromo-4,8-dimethylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s biological activity may differ from its analogs due to the specific interactions of the bromine atom with molecular targets.

Properties

CAS No.

89446-45-7

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-4,8-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H10BrNO/c1-6-4-10(14)13-11-7(2)3-8(12)5-9(6)11/h3-5H,1-2H3,(H,13,14)

InChI Key

PSQCYNBBHLNTDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[4-Bromo-2-methylphenyl]-acetoacetamide (18 g) was heated for 5 hours with stirring in 98% sulphuric acid (50 cm3) at 100°. The cooled mixture was then poured onto ice (200 g), the solid was filtered off and dried in vacuo at 100° for 2 hours to give the crude product (15.0 g). A small portion (1.5 g) of this material was recrystallised from ethyl acetate/methanol to afford 6-bromo-4,8-dimethyl-2-(1H)-quinolone, m.p. >300° (1.1 g).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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